Boiling Point Differentiation: Cyclopentyl vs. Cyclohexyl and Phenyl Analogs
1-Cyclopentyl-2,2,2-trifluoroethan-1-one exhibits a predicted boiling point of 141.2 °C , which is distinct from the experimentally determined boiling point of 123 °C for its cyclohexyl analog, 1-cyclohexyl-2,2,2-trifluoroethan-1-one . The difference is even more pronounced when compared to the phenyl derivative, 2,2,2-trifluoro-1-phenylethan-1-one, which has a boiling point of 165-166 °C [1]. This ~18 °C difference from the cyclohexyl analog and ~24 °C difference from the phenyl analog are critical for selecting appropriate distillation and reaction conditions.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 141.2±35.0 °C (Predicted) |
| Comparator Or Baseline | 1-Cyclohexyl-2,2,2-trifluoroethan-1-one (CAS 6302-04-1): 123 °C; 2,2,2-Trifluoro-1-phenylethan-1-one (CAS 434-45-7): 165-166 °C |
| Quantified Difference | Difference from cyclohexyl analog: +18.2 °C (predicted vs. experimental); Difference from phenyl analog: -23.8 to -24.8 °C |
| Conditions | Standard atmospheric pressure (implied). Target compound data is predicted; comparator data is experimental. |
Why This Matters
The boiling point directly influences the choice of purification method (e.g., distillation) and reaction temperature, making the cyclopentyl derivative uniquely suited for processes where volatility must be tuned between the extremes of the cyclohexyl and phenyl analogs.
- [1] ChemicalBook. (n.d.). 2,2,2-Trifluoro-1-phenylethan-1-one (CAS 434-45-7). View Source
